molecular formula C5H2Cl2N4 B1300590 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine CAS No. 33050-38-3

3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1300590
CAS RN: 33050-38-3
M. Wt: 189 g/mol
InChI Key: YHVQNULRPMZYEO-UHFFFAOYSA-N
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Description

3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the CAS Number: 33050-38-3 . It has a molecular weight of 189 and its IUPAC name is 3,6-dichloro [1,2,4]triazolo [4,3-b]pyridazine . It is a solid substance .


Synthesis Analysis

The synthesis of 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine involves several steps . The substituted acetophenones are added to a round bottom flask equipped with a magnetic stir at room temperature. The mixture is heated and stirred under reflux for 2-10 hours. After the reaction is completed, the reaction mixture is cooled down to room temperature, and water and ammonium hydroxide solution (25%) are added until the medium pH becomes 8 .


Molecular Structure Analysis

The InChI Code of 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is 1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5 (7)11 (4)10-3/h1-2H . The InChI key is YHVQNULRPMZYEO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Biological Properties and Structural Analysis

Pyridazine derivatives like 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine have demonstrated significant biological properties, such as anti-tumor and anti-inflammatory activities. These compounds have been synthesized and characterized using various spectroscopic techniques, and their structures have been confirmed through X-ray diffraction techniques. Density Functional Theory (DFT) calculations are used to compare theoretical and experimental results, with special focus on quantum chemical parameters. These analyses are crucial in understanding the biological activities of these compounds (Sallam et al., 2021).

Antitubulin Agents and Antiproliferative Activity

Some 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine derivatives have been designed as antitubulin agents, displaying potent antiproliferative activity against various cancer cell lines. These compounds inhibit tubulin polymerization and disrupt tubulin microtubule dynamics, effectively arresting cell cycle progression at the G2/M phase. This makes them potential candidates for cancer therapeutics (Xu et al., 2016).

Antiviral Properties

Some newly synthesized triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against the hepatitis A virus (HAV). These findings are significant for the development of new antiviral drugs, especially for HAV which is a concern in many parts of the world (Shamroukh & Ali, 2008).

Use in High-Energy Materials

Bicyclic fused [1,2,4]triazolo[4,3-b]pyridazines have been used to construct new low-sensitivity high-energy materials. These compounds possess significant detonation velocities and pressures, making them suitable for applications in high-energy materials with reduced sensitivity (Chen et al., 2021).

Cytotoxic Activities

Some 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, including Acute Lymphoblastic Leukemia and human breast adenocarcinoma. These studies are crucial in identifying new compounds with potential for cancer treatment (Mamta et al., 2019).

Safety And Hazards

The safety information for 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVQNULRPMZYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363257
Record name 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

33050-38-3
Record name 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RH Bradbury, R Callis, GR Carr, H Chen… - Journal of medicinal …, 2016 - ACS Publications
Here we report the discovery and optimization of a series of bivalent bromodomain and extraterminal inhibitors. Starting with the observation of BRD4 activity of compounds from a …
Number of citations: 75 pubs.acs.org
Y Yang, Y Zhang, LY Yang, L Zhao, L Si, H Zhang… - Bioorganic …, 2017 - Elsevier
Receptor tyrosine kinase c-Met acts as an alternative angiogenic pathway in the process and contents of cancers. A series of imidazopyridine derivatives were designed and …
Number of citations: 24 www.sciencedirect.com
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com
L Fang, Z Hu, Y Yang, P Chen, J Zhou… - Bioorganic & Medicinal …, 2021 - Elsevier
Bromodomain and extra-terminal (BET) is a promising therapeutic target for various hematologic cancers. We used the BRD4 inhibitor compound 13 as a lead compound to develop a …
Number of citations: 5 www.sciencedirect.com
S Schiesser, P Hajek, HE Pople, H Käck, L Öster… - European Journal of …, 2022 - Elsevier
Inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a promising strategy to modulate NF-κB signaling, with the potential to treat B-cell …
Number of citations: 1 www.sciencedirect.com
M NET - eapatis.com
(57) Abstract: The present invention provides novel 6-substituted [l, 2, 4] triazolo [4, 3-b] pyridazines that are agonists of Rev-Erb.© These compounds, and pharmaceutical compositions …
Number of citations: 0 www.eapatis.com

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